molecular formula C23H24O5 B2505859 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858746-15-3

3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2505859
CAS No.: 858746-15-3
M. Wt: 380.44
InChI Key: DQUPLLQJGAIJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin-derived propanoic acid family, characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a propanoic acid moiety at position 3, and a 2,5-dimethylbenzyloxy group at position 5. The 2,5-dimethylbenzyloxy substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler alkoxy groups .

Key physicochemical properties inferred from structurally similar compounds (e.g., melting point, Rf values) are expected to align with trends observed in , where derivatives with bulky aromatic substituents exhibit higher melting points (>200°C) and moderate polarity (Rf ~0.2–0.6 in chloroform-methanol systems) .

Properties

IUPAC Name

3-[7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-13-5-6-14(2)17(11-13)12-27-20-9-7-18-15(3)19(8-10-21(24)25)23(26)28-22(18)16(20)4/h5-7,9,11H,8,10,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUPLLQJGAIJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structure of this compound, characterized by a chromen-2-one core with specific substituents, plays a critical role in its biological interactions.

Chemical Structure and Properties

The molecular formula of 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is C22H22O5C_{22}H_{22}O_5, with a molecular weight of approximately 366.41 g/mol. The compound features a chromen-2-one core substituted with a 2,5-dimethylbenzyl ether at the 7-position and a propanoic acid functional group at the 3-position. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

Property Value
Molecular FormulaC22H22O5
Molecular Weight366.41 g/mol
IUPAC Name3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
CAS Number[Not available]

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways. For example, it could modulate cyclooxygenase (COX) enzymes which are crucial in inflammatory processes.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
  • Gene Expression Alteration : The compound may affect the transcription of genes associated with oxidative stress and inflammation.

Anti-inflammatory Activity

Research indicates that compounds similar to 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage that can lead to chronic diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural similarity to other known anticancer agents enhances its potential therapeutic applications.

Case Studies

  • Study on Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of chromen compounds can significantly reduce the production of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS) .
  • Antioxidant Activity Assessment : A comparative analysis showed that chromen derivatives exhibit higher antioxidant activity than standard antioxidants like ascorbic acid when tested using DPPH radical scavenging assays .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines has shown that chromen derivatives can induce cell cycle arrest and apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Flexibility : The 7-hydroxycoumarin intermediate (common to all analogs) enables diverse functionalization, allowing rapid exploration of structure-activity relationships (SAR) .
  • Biological Performance : Preliminary data suggest that substituents with hydrogen-bonding capability (e.g., pyridinyl in Compound 8) improve inhibition potency against Bacillus anthracis helicase, while hydrophobic groups enhance selectivity .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the chromen-2-one core. Key steps include:

  • Etherification : Introducing the (2,5-dimethylbenzyl)oxy group at the 7-position via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Propanoic acid side-chain incorporation : A Michael addition or alkylation reaction at the 3-position of the chromenone scaffold, followed by oxidation to the carboxylic acid .
    Optimization : Use anhydrous solvents to minimize hydrolysis, and monitor reaction progress via TLC or HPLC to adjust stoichiometry. For reproducibility, maintain inert atmospheres (N₂/Ar) during sensitive steps like ketone formation .

Basic: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in derivatives?

  • ¹H/¹³C-NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. For example, the 2-oxo chromen-2-one carbonyl appears at ~160–165 ppm in ¹³C-NMR, while aromatic protons from the dimethylbenzyl group resonate at 6.5–7.2 ppm in ¹H-NMR .
  • High-resolution MS : Confirm molecular formula (C₂₄H₂₄O₅) and detect fragmentation patterns (e.g., loss of CO₂ from the propanoic acid moiety) .

Advanced: How do structural modifications (e.g., substituent position on benzyl groups) influence bioactivity?

Comparative studies with analogs (e.g., 3-fluorobenzyl or 2-methylprop-2-en-1-yl derivatives) reveal:

  • Anti-inflammatory activity : Electron-withdrawing groups (e.g., -F) enhance COX-2 inhibition, while bulky substituents reduce solubility and bioavailability .
  • Steric effects : The 2,5-dimethylbenzyl group improves target binding affinity compared to 3,4-dimethyl analogs, as shown in molecular docking studies .
    Methodology : Use SAR (Structure-Activity Relationship) models to prioritize substituents for synthesis, validated by in vitro assays (e.g., LPS-induced TNF-α suppression) .

Advanced: What strategies resolve contradictions in solubility data across studies?

Discrepancies in solubility (e.g., organic vs. aqueous buffers) arise from:

  • pH-dependent ionization : The propanoic acid group (pKa ~3.1) increases solubility in alkaline media. Use potentiometric titration to quantify pH-solubility profiles .
  • Polymorphism : Characterize crystalline forms via XRD and DSC. Metastable polymorphs may exhibit higher solubility in ethanol or DMSO .

Advanced: How to design stability studies under oxidative/reductive conditions?

  • Forced degradation : Expose the compound to H₂O₂ (0.3% v/v) or NaBH₄ (1 mM) at 40°C for 24–72 hours. Monitor degradation products via UPLC-QTOF-MS.
  • Key findings : The chromen-2-one core is susceptible to oxidation at the 2-oxo position, while the benzyl ether linkage degrades under reductive conditions .
    Mitigation : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .

Basic: What in vitro assays are suitable for preliminary anti-cancer screening?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Mechanistic assays :
    • Apoptosis : Annexin V/PI staining.
    • Cell cycle : Flow cytometry with propidium iodide .
      Controls : Include doxorubicin as a positive control and solvent-only blanks.

Advanced: How to address low yields in the final coupling step?

Common issues include:

  • Steric hindrance : Replace conventional coupling agents (EDC/HOBt) with COMU or PyBOP for bulky intermediates .
  • Side reactions : Add molecular sieves to scavenge water, or use low-temperature conditions (0–4°C) to suppress racemization .
    Yield improvement : Optimize molar ratios (1:1.2 for acid:amine) and use microwave-assisted synthesis for faster kinetics .

Basic: What chromatographic methods purify this compound effectively?

  • Normal-phase silica gel : Use hexane/EtOAc (3:1) for non-polar intermediates.
  • Reverse-phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient for final purification. Retention time typically ~12–14 minutes .

Advanced: How to validate target engagement in cellular models?

  • Pull-down assays : Use biotinylated probes or click chemistry to isolate protein targets.
  • Thermal shift assay (TSA) : Monitor protein denaturation shifts in lysates treated with the compound .
    Contradictions : If target binding data conflicts with activity (e.g., high IC₅₀ despite strong binding), assess off-target effects via kinome-wide profiling .

Basic: What are the safety protocols for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Storage : Keep in amber vials at –20°C under inert gas to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.